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molecular formula C12H8N4O6 B8493604 N-(2H-1,3-Benzodioxol-5-yl)-3,5-dinitropyridin-2-amine CAS No. 61964-12-3

N-(2H-1,3-Benzodioxol-5-yl)-3,5-dinitropyridin-2-amine

Cat. No. B8493604
M. Wt: 304.21 g/mol
InChI Key: GDCAFOWROWYWJL-UHFFFAOYSA-N
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Patent
US04144341

Procedure details

To a stirred solution of 12.0 g. (0.0875 mole) of 3,4-methylenedioxyaniline in 100 ml. of methanol, was added with stirring 8.0 g. (0.04 mole) of 2-chloro-3,5-dinitropyridine. Within one minute the mixture had crystallized. To complete the reaction, the mixture was heated on a steam bath for 15 minutes, then cooled and filtered to give 11.0 g. of product. A small amount recrystallized from methanol melted at 187°-188° C.
Quantity
0.0875 mol
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=2[O:2]1.Cl[C:12]1[C:17]([N+:18]([O-:20])=[O:19])=[CH:16][C:15]([N+:21]([O-:23])=[O:22])=[CH:14][N:13]=1>CO>[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH:6][C:12]3[C:17]([N+:18]([O-:20])=[O:19])=[CH:16][C:15]([N+:21]([O-:23])=[O:22])=[CH:14][N:13]=3)=[CH:4][C:3]=2[O:2]1

Inputs

Step One
Name
Quantity
0.0875 mol
Type
reactant
Smiles
C1OC=2C=C(N)C=CC2O1
Step Two
Name
Quantity
0.04 mol
Type
reactant
Smiles
ClC1=NC=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring 8.0 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Within one minute the mixture had crystallized
Duration
1 min
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated on a steam bath for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give 11.0 g
CUSTOM
Type
CUSTOM
Details
A small amount recrystallized from methanol melted at 187°-188° C.

Outcomes

Product
Name
Type
Smiles
C1OC=2C=C(NC3=NC=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C=CC2O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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